![molecular formula C25H31ClFN3O2S B2826184 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine CAS No. 860789-55-5](/img/structure/B2826184.png)

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

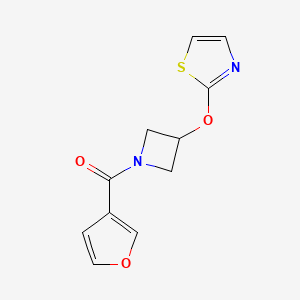

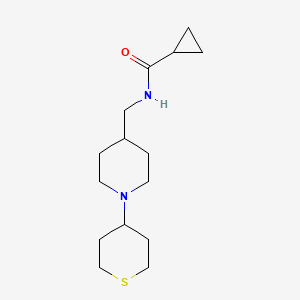

This compound is a quinazolinimine derivative. Quinazolinimines are a type of organic compound that contain a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (contains alternating double bonds) and the other of which is imine (contains a nitrogen atom). The compound also contains various functional groups attached to this core, including a sulfanyl group, a chlorobenzyl group, and a dimethoxyoctyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape of the molecule and its chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted from the structure include polarity, solubility, and reactivity .Applications De Recherche Scientifique

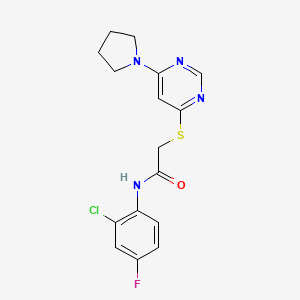

Antimalarial and Antibacterial Applications

Quinazoline derivatives, such as 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine, have been investigated for their potential antimalarial and antibacterial effects. Research shows that quinazoline compounds, through their structural modifications, exhibit a range of biological activities, including suppression against drug-sensitive strains of Plasmodium berghei in mice, although not all derivatives are equally potent. Such studies underscore the significance of quinazoline derivatives in developing antimalarial drugs (Elslager et al., 1978).

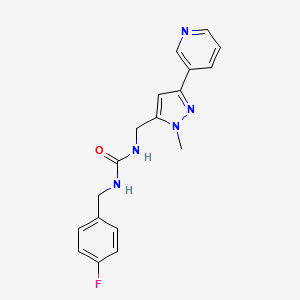

Synthesis and Structural Modification

The synthesis of substituted quinazolines through condensation reactions involving nitrobenzyl alcohols and arylacetic acids, using urea as a nitrogen source, highlights the chemical versatility and potential for creating complex structures under mild conditions. Such methodologies provide a foundation for further exploration of quinazoline derivatives in scientific research, showcasing the compound's adaptability in synthesizing heterocyclic compounds (Nguyen et al., 2020).

Advanced Organic Synthesis Techniques

Research into the synthesis of functionalized quinazolinones through electrophilic cyclization demonstrates the intricate chemical processes that can be employed to create derivatives of this compound. These studies are vital for understanding how various chemical reactions can be harnessed to develop new compounds with potential scientific and therapeutic applications (Kut et al., 2020).

Potential for New Drug Development

The exploration of sulfur-containing quinoline derivatives indicates a broad interest in their biological activities, including antitumor, analgesic, and antimicrobial properties. These compounds' unique structures and functions highlight the potential for developing new drugs that leverage these properties for therapeutic purposes (Aleksanyan & Hambardzumyan, 2014).

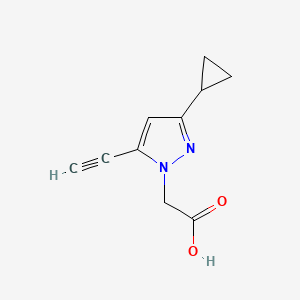

Propriétés

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClFN3O2S/c1-4-5-6-7-8-9-13-30-24(28)17-14-22(31-2)23(32-3)15-21(17)29-25(30)33-16-18-19(26)11-10-12-20(18)27/h10-12,14-15,28H,4-9,13,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVIKAUJQVTMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=C(C=CC=C3Cl)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2826101.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2826103.png)

![2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2826105.png)

![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide](/img/structure/B2826111.png)

![N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide](/img/structure/B2826121.png)

![6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2826122.png)

![6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2826124.png)